molecular formula C8H4F3N B1303386 2,3,4-Trifluorophenylacetonitrile CAS No. 243666-13-9

2,3,4-Trifluorophenylacetonitrile

Cat. No.: B1303386
CAS No.: 243666-13-9
M. Wt: 171.12 g/mol
InChI Key: BHGADPADDLWFSR-UHFFFAOYSA-N
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Description

2,3,4-Trifluorophenylacetonitrile (CAS 243666-13-9) is a fluorinated aromatic nitrile with the molecular formula C₈H₄F₃N. This compound features three fluorine atoms substituted at the 2-, 3-, and 4-positions of the benzene ring, attached to an acetonitrile group. Fluorinated nitriles are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, where fluorine substitution enhances metabolic stability, lipophilicity, and binding affinity .

The compound is commercially available with a purity of 95% and is listed in catalogs from suppliers such as Combi-Blocks and Shanghai Up-Fluorochem . Its applications are inferred to align with structurally similar trifluorophenylacetonitriles, which are primarily used as reaction intermediates in heterocyclic chemistry and active pharmaceutical ingredient (API) synthesis .

Properties

IUPAC Name

2-(2,3,4-trifluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N/c9-6-2-1-5(3-4-12)7(10)8(6)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGADPADDLWFSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC#N)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380727
Record name 2,3,4-Trifluorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243666-13-9
Record name 2,3,4-Trifluorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-Trifluorophenylacetonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4-Trifluorophenylacetonitrile can be synthesized through various methods. One common approach involves the reaction of 2,3,4-trifluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions . The reaction typically proceeds as follows:

C6H2F3CH2Cl+NaCNC6H2F3CH2CN+NaClC_6H_2F_3CH_2Cl + NaCN \rightarrow C_6H_2F_3CH_2CN + NaCl C6​H2​F3​CH2​Cl+NaCN→C6​H2​F3​CH2​CN+NaCl

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trifluorophenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3,4-Trifluorophenylacetonitrile is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It serves as a precursor for the synthesis of various fluorinated compounds.

    Biology: It is used in the development of fluorinated analogs of biologically active molecules.

    Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those requiring fluorine atoms for enhanced bioactivity.

    Industry: It is used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2,3,4-Trifluorophenylacetonitrile depends on its specific application.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2,3,4-Trifluorophenylacetonitrile with its positional isomers and related fluorinated nitriles:

Compound Name CAS Number Substituent Positions Purity (%) Molecular Weight (g/mol)* Key Applications
This compound 243666-13-9 2, 3, 4 95 174.15 Pharmaceutical intermediates
2,3,5-Trifluorophenylacetonitrile 243666-14-0 2, 3, 5 98 174.15 Agrochemical synthesis
2,4,6-Trifluorophenylacetonitrile 220227-80-5 2, 4, 6 98 174.15 Liquid crystal precursors
3,4,5-Trifluorophenylacetonitrile 220228-03-5 3, 4, 5 N/A 174.15 Industrial intermediates
4-Fluorophenylacetonitrile 459-22-3 4 N/A 135.12 Polymer additives

*Molecular weights are calculated based on the formula C₈H₄₋ₙFₙN (n = 1–3).

Key Observations:

  • Substituent Position Effects : Symmetrical isomers (e.g., 2,4,6-Trifluorophenylacetonitrile) often exhibit higher crystallinity and thermal stability due to reduced steric hindrance . In contrast, the asymmetrical 2,3,4-isomer may display lower melting points and enhanced solubility in polar solvents.
  • Purity Variations : The 2,3,4-isomer is typically available at 95% purity, whereas 2,3,5- and 2,4,6-isomers reach 98% purity, suggesting differences in synthetic accessibility or stability .
  • Market Data : 3,4,5-Trifluorophenylacetonitrile is extensively tracked in market reports, with applications spanning over 200 countries, indicating broader industrial use compared to the 2,3,4-isomer .

Biological Activity

2,3,4-Trifluorophenylacetonitrile is a fluorinated aromatic compound that has garnered attention in biological research due to its unique structural properties and potential therapeutic applications. The presence of trifluoromethyl groups enhances its lipophilicity and reactivity, making it a subject of interest in various biological studies.

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. The fluorinated aromatic ring can engage in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties . For instance, derivatives have shown effectiveness against a range of bacterial strains. The trifluoromethyl substituents are believed to enhance metabolic stability and bioactivity.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties . In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have been tested against HeLa and MCF12A cells, showing low micromolar toxicity with IC50 values indicating significant cytotoxicity .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on cancer cell lines. The results indicated that the compound exhibited selective toxicity towards cancer cells compared to non-cancerous cells, suggesting its potential as a therapeutic agent in oncology .
  • Interaction Studies : Another investigation focused on the interaction of this compound with protein targets. The findings revealed that the compound forms stable complexes with certain proteins, influencing their activity and potentially leading to therapeutic applications in treating diseases mediated by these proteins.

Data Table: Comparison of Biological Activities

Compound NameStructural FeaturesBiological Activity
2-(2,6-Difluorophenyl)acetonitrileDifluorinated aromatic ringAntimicrobial
2-(2-Fluoro-4-methylphenyl)acetonitrileFluorinated aromatic ringAnticancer
2-(2-Fluorophenyl)acetonitrileSimple fluorinated structureEnzyme inhibitor
2-(2,3,4-Trifluorophenyl)acetonitrile Trifluorinated structurePotentially bioactive

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